trans-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

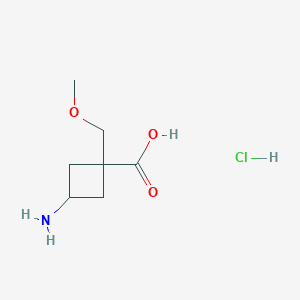

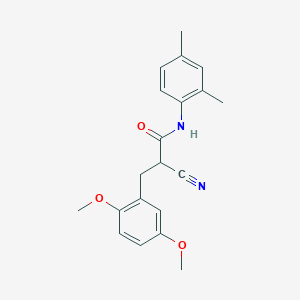

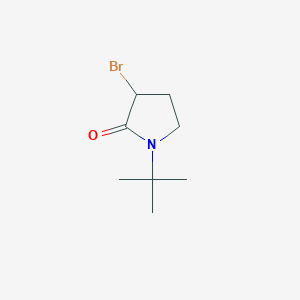

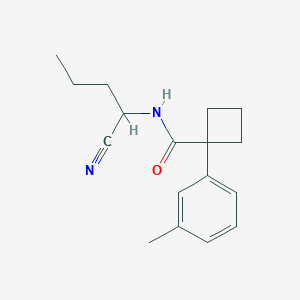

“trans-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C14H19NO2 . It belongs to the class of compounds known as pyrrolidines, which are characterized by a five-membered ring structure containing nitrogen . Pyrrolidines are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine compounds, including “this compound”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis path for “this compound” is not explicitly mentioned in the available sources.

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes a phenyl group and a carboxylate ester group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

1. Chemical Synthesis and Reaction Studies

Trans-ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate and its derivatives are involved in various chemical synthesis processes. For example, Zhu et al. (2003) discussed the use of related compounds in phosphine-catalyzed [4 + 2] annulation reactions, leading to the synthesis of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003). Similarly, Vogel et al. (1969) explored the Beckmann or Schmidt rearrangement of similar compounds, contributing to the understanding of chemical reactions involving this class of chemicals (Vogel, Troxler, & Lindenmann, 1969).

2. Structural Characterization in Complexes

In the realm of inorganic chemistry, compounds akin to this compound have been used for structural studies. Tauchman et al. (2014) examined Pd(II) and Pt(II) complexes with a related flexible, ferrocene-based P,S-donor amidophosphine ligand, contributing to the understanding of molecular structures and interactions (Tauchman, Císařová, & Štěpnička, 2014).

3. Development of Pharmaceutical Agents

In the field of medicinal chemistry, derivatives of this compound have been investigated for their potential as pharmaceutical agents. For instance, Chiba et al. (2012) described the synthesis of a very late antigen-4 antagonist, using a compound structurally related to this compound (Chiba, Muro, Setoguchi, & Machinaga, 2012).

4. Exploration in Polymer Chemistry

A study by Cappelli et al. (2007) on the synthesis of benzofulvene derivatives related to ethyl 1-methylene-3-(4-methylphenyl)-1H-indene-2-carboxylate provides insights into the role of such compounds in polymer chemistry, specifically in spontaneous thermoreversible polymerization (Cappelli et al., 2007).

properties

IUPAC Name |

ethyl (3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-3-17-14(16)13-10-15(2)9-12(13)11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3/t12-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASVXEYIDKFYPJ-OLZOCXBDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CN(C[C@@H]1C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2470139.png)

![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2470142.png)

![3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2470143.png)

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2470144.png)

![8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2470155.png)